molecular formula C14H15F3N4O3S B2667596 N-(2-((6-methylpyridazin-3-yl)amino)ethyl)-4-(trifluoromethoxy)benzenesulfonamide CAS No. 1207031-22-8

N-(2-((6-methylpyridazin-3-yl)amino)ethyl)-4-(trifluoromethoxy)benzenesulfonamide

Cat. No. B2667596
CAS RN: 1207031-22-8
M. Wt: 376.35
InChI Key: XMWBIPNALURGSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-((6-methylpyridazin-3-yl)amino)ethyl)-4-(trifluoromethoxy)benzenesulfonamide is a useful research compound. Its molecular formula is C14H15F3N4O3S and its molecular weight is 376.35. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity

Several studies have synthesized novel compounds related to "N-(2-((6-methylpyridazin-3-yl)amino)ethyl)-4-(trifluoromethoxy)benzenesulfonamide" with potential anticancer activity. For instance, compounds have shown significant cytotoxic activity against colon, breast, and cervical cancer cell lines, suggesting their potential as anticancer agents. Quantitative Structure–Activity Relationship (QSAR) studies and molecular docking analyses have been conducted to understand their mechanism of action and improve their efficacy (Łukasz Tomorowicz et al., 2020). Another study reported the synthesis of derivatives with cytotoxic activity toward human cancer cell lines, highlighting the role of specific moieties in enhancing anticancer activity and metabolic stability (B. Żołnowska et al., 2016).

Enzyme Inhibition

Compounds with similar structures have been evaluated for their enzyme inhibitory activities. Sulfonamides incorporating 1,3,5-triazine moieties have been investigated for their antioxidant properties and their ability to inhibit enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and tyrosinase. These enzymes are associated with diseases such as Alzheimer's, Parkinson's, and pigmentation disorders. The studies suggest these compounds as potential therapeutic agents for treating related disorders (Nabih Lolak et al., 2020).

Antimicrobial and Antifungal Activity

Research has also focused on the synthesis of derivatives with antimicrobial and antifungal activities. A study synthesized 2-pyrazoline and pyrazole derivatives bearing benzenesulfonamide moieties, demonstrating significant antimicrobial activity against E. coli, S. aureus, and antifungal activity against C. albicans. These findings indicate the potential of these compounds in developing new antimicrobial and antifungal agents (S. Y. Hassan, 2013).

properties

IUPAC Name

N-[2-[(6-methylpyridazin-3-yl)amino]ethyl]-4-(trifluoromethoxy)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F3N4O3S/c1-10-2-7-13(21-20-10)18-8-9-19-25(22,23)12-5-3-11(4-6-12)24-14(15,16)17/h2-7,19H,8-9H2,1H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMWBIPNALURGSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)NCCNS(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F3N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-((6-methylpyridazin-3-yl)amino)ethyl)-4-(trifluoromethoxy)benzenesulfonamide

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